molecular formula C16H16BrNOS B3035525 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 329078-45-7

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3035525
CAS No.: 329078-45-7
M. Wt: 350.3 g/mol
InChI Key: NOACUDJXSYPJOJ-UHFFFAOYSA-N
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Description

The compound 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a substituted acetamide featuring a 4-bromophenylsulfanyl group at the acetamide’s α-carbon and a 3,4-dimethylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₆H₁₅BrN₂OS, with a molar mass of 375.27 g/mol. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive amides and coordination ligands .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOACUDJXSYPJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 3,4-dimethylaniline as the primary starting materials.

    Formation of Intermediate: The 4-bromothiophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromophenylthio)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 3,4-dimethylaniline in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding phenylthiol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ primarily in substituents on the aryl rings and the linker groups. Key examples include:

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound R1 = 4-Br-C₆H₄-S; R2 = 3,4-Me₂C₆H₃ C₁₆H₁₅BrN₂OS 375.27 Sulfanyl linker; steric hindrance from dimethyl group
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide R1 = 4-Br-C₆H₄; R2 = 3,4-F₂C₆H₃ C₁₄H₁₀BrF₂NO 350.14 Fluorine substituents; planar conformation (dihedral angle: 66.4°)
2-[(4-Bromophenyl)sulfanyl]-N-(4-cyanophenyl)acetamide R1 = 4-Br-C₆H₄-S; R2 = 4-CN-C₆H₄ C₁₅H₁₁BrN₂OS 347.23 Cyano group enhances polarity and electronic effects
N-(4-Bromophenyl)acetamide R1 = H; R2 = 4-Br-C₆H₄ C₈H₈BrNO 214.06 Simplified structure; shorter bond lengths (C1–C2: 1.501 Å vs. 1.53 Å)

Key Observations :

  • Sulfanyl vs.
  • Substituent Effects : Fluorine in increases electronegativity and planarity, while the dimethyl group in the target compound adds steric bulk, likely reducing crystal packing efficiency .

Crystallographic and Conformational Differences

  • Dihedral Angles : In , the dihedral angle between the 4-bromophenyl and 3,4-difluorophenyl rings is 66.4° , promoting a twisted conformation. By contrast, the dimethylphenyl group in the target compound may increase torsional strain, leading to a larger dihedral angle (predicted >70°).
  • Hydrogen Bonding : The target compound’s N–H group participates in intermolecular hydrogen bonds (N–H⋯O), similar to , but the dimethyl group may disrupt C–H⋯F interactions observed in fluorinated analogs .

Physicochemical Properties

  • Solubility : The sulfanyl group in the target compound and increases hydrophobicity compared to oxygen-linked analogs.
  • Thermal Stability : The dimethylphenyl group may elevate melting points relative to (423–425 K) due to reduced molecular motion.

Biological Activity

2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is an organic compound characterized by the molecular formula C16H16BrNOSC_{16}H_{16}BrNOS. This compound features a bromophenyl group linked to a sulfanyl group, which is further connected to an acetamide moiety. The unique structure of this compound suggests potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula: C16H16BrNOSC_{16}H_{16}BrNOS
  • Molecular Weight: 350.27 g/mol
  • CAS Number: 329078-45-7
  • IUPAC Name: 2-(4-bromophenyl)sulfanyl-N-(3,4-dimethylphenyl)acetamide

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfanyl groups often demonstrate enhanced activity against various bacterial strains. The presence of the bromine atom may also contribute to increased potency due to its electronegative nature, which can affect the compound's interaction with microbial targets.

Anticancer Activity

The anticancer properties of compounds with similar structures have been explored extensively. A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity against cancer cell lines. For example, compounds featuring similar moieties have shown promising results against colon carcinoma cell lines with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-151.61 ± 1.92
Compound BA-4311.98 ± 1.22

The mechanism of action for this compound is thought to involve interactions with specific enzymes or receptors within target cells. The bromophenyl and sulfanyl groups may play a crucial role in inhibiting enzymatic activity or altering receptor function, which could lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Study: Anticancer Efficacy

In a recent study focusing on structurally related compounds, it was found that those with a similar sulfanyl linkage exhibited significant growth inhibition in various cancer cell lines. The study utilized molecular dynamics simulations to understand how these compounds interact with the Bcl-2 protein, a key regulator of apoptosis.

Research Findings on Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several new substituted phenylthiazol derivatives, indicating that compounds with similar structural features to this compound could possess comparable efficacy against Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide

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